molecular formula C14H21N5 B5600100 spiro[5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline-9,1'-cyclohexane]-2-amine

spiro[5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline-9,1'-cyclohexane]-2-amine

Cat. No.: B5600100
M. Wt: 259.35 g/mol
InChI Key: CXLYVTYJFJIAGZ-UHFFFAOYSA-N
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Description

Spiro[5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline-9,1’-cyclohexane]-2-amine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spiro structure, which involves a bicyclic system fused with a triazole and quinazoline ring. The presence of the spiro linkage imparts distinct chemical and biological properties to the molecule, making it a valuable subject of study in medicinal chemistry and related disciplines.

Scientific Research Applications

Chemistry

In chemistry, spiro[5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline-9,1’-cyclohexane]-2-amine serves as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticorrosion properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .

Medicine

In medicine, spiro[5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline-9,1’-cyclohexane]-2-amine is investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs for various diseases .

Industry

In industry, this compound is used in the development of new materials and coatings. Its anticorrosion properties make it valuable for protecting metal surfaces, while its chemical reactivity allows for the creation of specialized materials with unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline-9,1’-cyclohexane]-2-amine typically involves multiple steps, starting from commercially available reagents. One common approach involves the cyclization of a suitable precursor under specific conditions to form the spiro linkage. For instance, the Mannich aminomethylation reaction can be employed to introduce the necessary functional groups, followed by cyclization to form the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring. The scalability of the synthesis is crucial for industrial applications, and methods that provide quick and multigram access to the target derivatives are preferred .

Chemical Reactions Analysis

Types of Reactions

Spiro[5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline-9,1’-cyclohexane]-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Mechanism of Action

The mechanism of action of spiro[5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline-9,1’-cyclohexane]-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, disrupting their normal function and leading to the desired biological effect. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of spiro[5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline-9,1’-cyclohexane]-2-amine lies in its spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications, as it can serve as a versatile building block for the development of new molecules and materials .

Properties

IUPAC Name

spiro[5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline-9,1'-cyclohexane]-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5/c15-12-17-13-16-11-7-3-2-6-10(11)14(19(13)18-12)8-4-1-5-9-14/h1-9H2,(H3,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLYVTYJFJIAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3=C(CCCC3)NC4=NC(=NN24)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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